2-[(3-Fluorobenzoyl)amino]benzoic acid
Description
2-[(3-Fluorobenzoyl)amino]benzoic acid is a fluorinated anthranilic acid derivative characterized by a benzamide moiety substituted with a fluorine atom at the meta position of the benzoyl group. Structurally, it consists of a benzoic acid backbone linked via an amide bond to a 3-fluorobenzoyl group.
Properties
Molecular Formula |
C14H10FNO3 |
|---|---|
Molecular Weight |
259.23g/mol |
IUPAC Name |
2-[(3-fluorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H10FNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
HVKDIZZGURJEFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Bromine substitution (292.13 Da) increases molecular weight and lipophilicity compared to fluorine (275.19 Da), which may influence membrane permeability .
- Receptor Binding : Docking studies show that 2-(4-methoxybenzoyl)benzoic acid has a lower ΔGbinding (−8.2 kcal/mol) than 2-benzoylbenzoic acid (−7.1 kcal/mol), suggesting methoxy substitution enhances affinity for targets like T1R3 receptors .
Antitumor Potential
- 3-Nitro Analog : Nitro-substituted derivatives are often associated with enhanced radical scavenging and antimicrobial activity but may exhibit higher toxicity .
- Arylsulfonamide Derivatives: Compounds like 2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]-benzoic acid show weak cytotoxicity (IC₅₀ > 50 μM), highlighting the importance of substituent choice for activity .
Antimicrobial and Antioxidant Effects
- Anthranilic acid hybrids with electron-withdrawing groups (e.g., nitro, fluoro) demonstrate improved radical scavenging and Gram-positive antibacterial activity compared to unsubstituted derivatives .
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